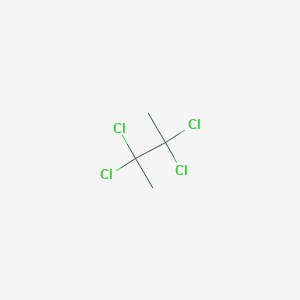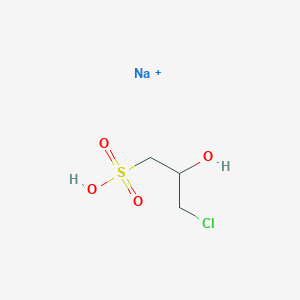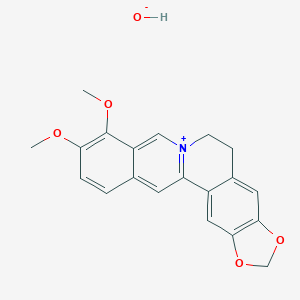
Berberine hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berberine hydroxide is a naturally occurring alkaloid with a wide range of pharmacological properties. It is commonly found in plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. Berberine hydroxide has been used in traditional medicine for centuries, and recent scientific research has highlighted its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Berberine hydroxide is complex and multifaceted. It has been shown to modulate various signaling pathways in the body, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine hydroxide can also interact with various receptors in the body, including serotonin receptors, dopamine receptors, and adenosine receptors.
Efectos Bioquímicos Y Fisiológicos
Berberine hydroxide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. Berberine hydroxide has also been found to have a beneficial effect on lipid metabolism, reducing blood cholesterol levels and improving lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Berberine hydroxide has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it an inexpensive and readily available research material. Berberine hydroxide also has a wide range of pharmacological properties, making it a versatile tool for investigating various diseases. However, there are also limitations to using Berberine hydroxide in lab experiments. Its complex mechanism of action makes it difficult to isolate specific effects, and its bioavailability can vary depending on the method of administration.
Direcciones Futuras
There are several future directions for research on Berberine hydroxide. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine hydroxide has been shown to have a beneficial effect on cognitive function and memory, and further research could explore its potential as a treatment for these diseases. Another area of focus is its potential as an anti-cancer agent. Berberine hydroxide has been shown to have a cytotoxic effect on cancer cells, and further research could explore its potential as a treatment for various types of cancer.
Conclusion:
Berberine hydroxide is a natural compound with a wide range of pharmacological properties. It has been extensively studied for its therapeutic potential in various diseases, and its complex mechanism of action makes it a versatile tool for investigating various biological processes. While there are limitations to using Berberine hydroxide in lab experiments, its potential as a therapeutic agent for various diseases makes it an important area of research for the future.
Métodos De Síntesis
Berberine hydroxide can be synthesized from the roots, stems, and bark of plants that contain it. The most common method of extraction is through the use of solvents such as ethanol or methanol. The extracted material is then purified through various techniques such as chromatography, crystallization, and distillation.
Aplicaciones Científicas De Investigación
Berberine hydroxide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial properties. Berberine hydroxide has also been found to have a beneficial effect on cardiovascular health, neurodegenerative diseases, and gastrointestinal disorders.
Propiedades
Número CAS |
117-74-8 |
|---|---|
Nombre del producto |
Berberine hydroxide |
Fórmula molecular |
C20H19NO5 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |
InChI |
InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |
Clave InChI |
GMMNRSJSVLUGRV-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
SMILES canónico |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
Otros números CAS |
117-74-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



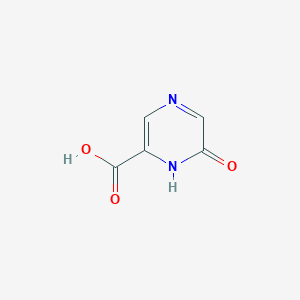
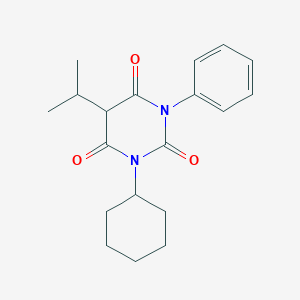
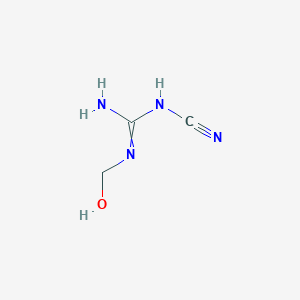
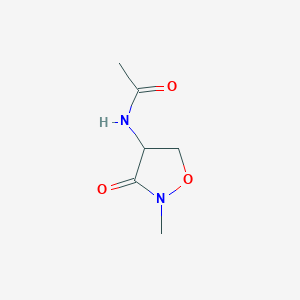
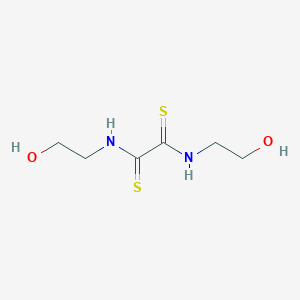
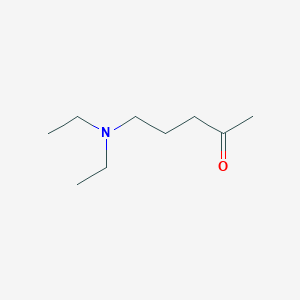
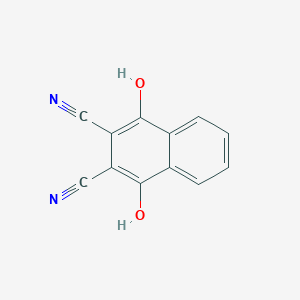
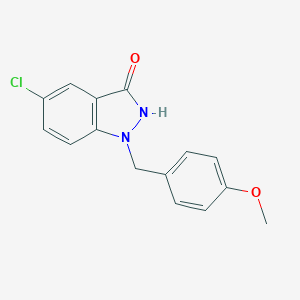
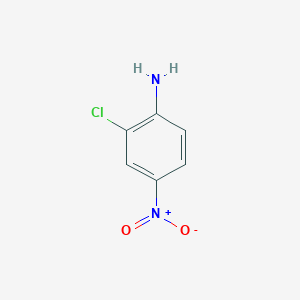

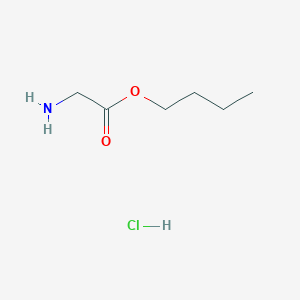
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
